1,3-Dichlorobenzene

Overview

Description

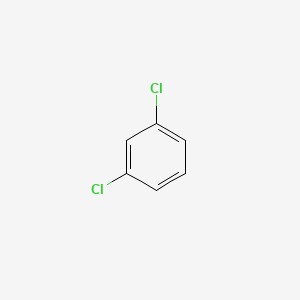

1,3-Dichlorobenzene (1,3-DCB, CAS No. 541-73-1), also known as m-dichlorobenzene, is a halogenated aromatic compound with the molecular formula C₆H₄Cl₂. It is one of three dichlorobenzene isomers, alongside 1,2-dichlorobenzene (1,2-DCB) and 1,4-dichlorobenzene (1,4-DCB). At ambient temperatures, 1,3-DCB is a colorless, volatile, non-flammable liquid with partial solubility in water (123 mg/L at 25°C) but high solubility in organic solvents like alcohol and ether . It is synthesized via the chlorination of benzene in the presence of catalysts like iron(III) chloride .

1,3-DCB is utilized in the production of herbicides, insecticides, pharmaceuticals, and dyes . However, its applications in registered pesticides have been discontinued, and it is now primarily a chemical intermediate .

Preparation Methods

Direct Chlorination of Benzene or Chlorobenzene

High-Temperature Vapor-Phase Chlorination

Direct chlorination of benzene under controlled conditions can yield 1,3-dichlorobenzene, albeit in low proportions. The US2123857A patent describes a vapor-phase process where benzene or chlorobenzene reacts with chlorine at 400–700°C using inert porous catalysts (e.g., pumice, graphite). Key parameters include:

- Chlorine-to-Benzene Ratio : ≤0.1 mol Cl₂ per mole of benzene to minimize over-chlorination.

- Catalyst : Granular pumice enhances meta-selectivity by reducing radical recombination.

- Yield : 15–20% this compound in the dichlorobenzene fraction, alongside 50–60% ortho and 25–30% para isomers.

This method’s scalability is limited by tar formation at higher chlorine ratios and energy-intensive temperature control.

Radical-Initiated Chlorination of m-Nitrochlorobenzene

The CN101774885B patent outlines a radical-mediated approach using m-nitrochlorobenzene as the precursor:

- Chlorination : Chlorine gas is introduced under UV irradiation at 160–180°C with a radical initiator (0.1–0.3% w/w).

- Distillation : this compound (b.p. 173°C) is separated from nitryl chloride byproducts via condensation.

Isomerization and Purification of Dichlorobenzene Mixtures

Polyethylene Glycol (PEG) Complexation

The US5382725A method isolates this compound from isomer mixtures using PEG:

- Complexation : PEG (MW 8,000) selectively binds 1,4-dichlorobenzene at 35–45°C.

- Filtration : The PEG-1,4-dichlorobenzene complex is removed, leaving a 1,3-rich filtrate.

- Crystallization : Static crystallization at -33°C further purifies this compound to >99%.

| Step | Conditions | Purity Improvement |

|---|---|---|

| Initial Mix | 75% 1,3-, 25% 1,4-isomer | – |

| PEG Treatment | 50°C, 30 min agitation | 86% 1,3-isomer |

| Crystallization | -33°C, 9 hr holding | 99.95% 1,3-isomer |

This method is industrially favored for its recyclable PEG and minimal waste.

Bromination-Debromination

A legacy method (U.S. Pat. No. 3,170,961) involves brominating this compound to form 1-bromo-2,4-dichlorobenzene, which is separated by distillation and debrominated using benzene and AlCl₃. However, HBr byproduct generation and cost limit its modern use.

Diazotization and Sandmeyer Reaction

Diazotization of m-Chloroaniline

A widely cited route involves converting m-chloroaniline to this compound:

- Diazotization : m-Chloroaniline reacts with NaNO₂/HCl at 0–5°C to form a diazonium salt.

- Sandmeyer Reaction : The diazonium salt is treated with CuCl/HCl, yielding this compound.

This method is labor-intensive but valuable for small-scale, high-purity synthesis.

Hydrogenolysis of Trichlorobenzenes

Catalytic Dechlorination

The US2943114A patent describes hydrogenolysis of trichlorobenzene over MoO₃ or Cr₂O₃ catalysts at 300–500°C:

- Feedstock : 1,2,3- or 1,3,5-trichlorobenzene.

- Conditions : 0.3–10 mol H₂ per mol trichlorobenzene.

- Yield : 15–20% this compound in the dichloro fraction.

This method is synergistic with chlorination processes, enabling circular utilization of byproducts.

Emerging Methods and Comparative Analysis

Direct Lithiation of this compound

Recent studies (Thieme, 1996) show that lithiation at the 2-position of this compound enables terphenyl synthesis, though this is more relevant to downstream applications than preparation.

Industrial and Environmental Considerations

Scalability and Cost

Chemical Reactions Analysis

1,3-Dichlorobenzene undergoes various chemical reactions, including:

Substitution Reactions: It can undergo nucleophilic aromatic substitution reactions where the chlorine atoms are replaced by other nucleophiles such as hydroxide ions, amines, or thiols.

Oxidation Reactions: It can be oxidized to form chlorinated benzoic acids under strong oxidizing conditions.

Reduction Reactions: Reduction of this compound can lead to the formation of benzene or other partially reduced products.

Common reagents used in these reactions include sodium hydroxide, ammonia, thiols, and various oxidizing and reducing agents. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Industrial Applications

- Solvent Use : 1,3-DCB is employed as a solvent in various chemical processes due to its ability to dissolve a wide range of organic compounds. It is particularly useful in the manufacturing of dyes and pharmaceuticals .

- Intermediate in Chemical Synthesis : It serves as an intermediate in the production of herbicides and insecticides. Although its use in registered pesticides has been canceled, it remains significant in the synthesis of other agricultural chemicals .

- Manufacture of Specialty Chemicals : The compound is utilized in producing specialty chemicals such as resins and adhesives . Its unique properties make it valuable in formulating products requiring specific solubility and volatility characteristics.

Environmental and Health Considerations

This compound has been associated with various health risks, particularly concerning liver and kidney function. Studies have shown that exposure to high doses can lead to significant biochemical changes in laboratory animals, including elevated serum cholesterol levels and liver enzyme alterations .

Toxicological Data Table

| Effect | Observed Dose (mg/kg/day) | Reference |

|---|---|---|

| Liver damage | ≥ 9 | McCauley et al., 1995 |

| Kidney damage | ≥ 37 | Valentovic et al., 1993 |

| Thyroid dysfunction | > 35 | DFG 2013 |

Case Studies

- Human Exposure Study : A recent study examined the absorption kinetics of 1,3-DCB in human volunteers exposed to controlled concentrations. The findings indicated significant urinary excretion of metabolites, highlighting the compound's potential for systemic absorption during occupational exposure .

- Environmental Impact Assessment : Research conducted at contaminated sites has shown that 1,3-DCB can persist in soil and groundwater environments. Its low solubility and volatility contribute to its long-term presence in these ecosystems, raising concerns about its ecological toxicity .

Mechanism of Action

1,3-Dichlorobenzene exerts its effects primarily through its interaction with cytochrome P450-dependent monooxygenases in the liver. It is hydroxylated to form reactive epoxide intermediates, which are further metabolized to phenolic compounds and eliminated as glutathione conjugates, glucuronides, or sulfates . This compound can induce the activity of various xenobiotic-metabolizing enzymes, affecting the endocrine system and causing liver and kidney damage at high doses .

Comparison with Similar Compounds

Physical and Chemical Properties

The dichlorobenzene isomers differ in chlorine substitution patterns, leading to distinct physicochemical properties (Table 1).

Table 1: Physical Properties of Dichlorobenzene Isomers

| Property | 1,2-DCB | 1,3-DCB | 1,4-DCB |

|---|---|---|---|

| State at 25°C | Liquid | Liquid | Solid |

| Melting Point (°C) | -17 | -25 | 53 |

| Boiling Point (°C) | 180 | 173 | 174 |

| Water Solubility (mg/L) | 145 | 123 | 80 |

| Log Kow (Octanol-Water) | 3.43 | 3.44 | 3.37 |

| Vapor Pressure (mmHg) | 1.0 (20°C) | 5.0 (39°C) | 0.4 (25°C) |

| Primary Uses | Solvent, dye synthesis | Herbicides, pharma | Deodorant, insecticide |

1,3-DCB exhibits intermediate volatility and solubility compared to its isomers. Its higher vapor pressure (5 mmHg at 39°C) suggests greater atmospheric mobility than 1,4-DCB .

Reactivity and Environmental Behavior

- Hydrodechlorination : In catalytic studies, 1,3-DCB showed superior reactivity over 1,2-DCB and 1,4-DCB when treated with molybdenum nitride (fcc-Mo₂N), achieving a 20-fold higher activity in gas-phase hydrodechlorination .

- Biodegradation : Rhodococcus opacus GM-14 degrades 1,3-DCB, releasing stoichiometric chloride ions, whereas only 50% chloride is released from 1,4-DCB under similar conditions .

- Persistence : All isomers exhibit moderate persistence in water and soil, with 1,4-DCB being the most recalcitrant due to its lower solubility and higher melting point .

Health and Environmental Impacts

Toxicity :

- 1,3-DCB: Acute exposure causes liver damage and endocrine disruption in animal models. Metabolites generated in the liver are implicated in hepatotoxicity .

- 1,2-DCB : Linked to renal and respiratory toxicity in occupational settings .

Regulatory Status :

- 1,3-DCB: No OSHA permissible exposure limit (PEL); regulated as a hazardous air pollutant under the Clean Air Act .

Biological Activity

1,3-Dichlorobenzene (1,3-DCB) is an aromatic compound widely used in industrial applications, particularly as a solvent and in the production of various chemicals. Understanding its biological activity is essential due to its potential health effects on humans and animals. This article provides a comprehensive overview of the biological activity of 1,3-DCB, including its metabolism, toxicity, and relevant case studies.

- Molecular Formula : C₆H₄Cl₂

- Molecular Weight : 147.00 g/mol

- Boiling Point : 173 °C

- Melting Point : -24.8 °C

Metabolism and Excretion

This compound is primarily metabolized in the liver, where it undergoes oxidative processes to form reactive metabolites. These metabolites are then excreted mainly through urine. A recent study investigated the absorption and urinary excretion kinetics of 1,3-DCB in human volunteers exposed to controlled inhalative conditions. The study found that:

- Metabolites Identified :

- 3,5-Dichlorocatechol (3,5-DCC)

- 2,4-Dichlorophenol (2,4-DCP)

- 3,5-Dichlorophenol (3,5-DCP)

The maximum excretion levels of these metabolites were significantly higher at increased exposure concentrations (0.7 ppm vs. 1.5 ppm) .

Acute Toxicity

Acute exposure to high concentrations of 1,3-DCB can lead to several health issues:

- Ocular Irritation : Similar to other dichlorobenzenes, it can cause eye irritation.

- Respiratory Effects : Inhalation may result in irritation of the respiratory tract.

- Liver Damage : High levels can potentially cause hepatotoxicity due to reactive metabolites formed during metabolism .

Chronic Toxicity

Chronic exposure studies indicate potential long-term effects:

- Endocrine Disruption : Animal studies suggest that 1,3-DCB may adversely affect the endocrine system, leading to thyroid and pituitary lesions at doses as low as 9 mg/kg/day over prolonged periods .

- Histopathological Changes : Histological examinations in rats showed changes in thyroid and pituitary glands after extended exposure .

Case Studies

- Human Exposure Study : A study involving ten male volunteers exposed to 0.7 ppm and 1.5 ppm of 1,3-DCB demonstrated a clear dose-response relationship for metabolite excretion. The use of protective masks reduced internal exposure by approximately 85–90%, indicating significant dermal absorption potential .

- Animal Studies : In a 90-day feeding trial on Sprague-Dawley rats, doses above 37 mg/kg body weight resulted in increased liver and kidney weights and elevated serum cholesterol levels. Additionally, phenobarbital-like induction of liver enzymes was observed at lower doses (4 mg/kg) .

Summary of Biological Activity

| Parameter | Findings |

|---|---|

| Metabolites Identified | 3,5-DCC; 2,4-DCP; 3,5-DCP |

| Acute Effects | Ocular irritation; respiratory irritation; liver damage |

| Chronic Effects | Endocrine disruption; thyroid/pituitary lesions |

| Excretion Kinetics | Dose-dependent; significant dermal absorption |

Q & A

Basic Research Questions

Q. What are the key physicochemical properties of 1,3-dichlorobenzene relevant to experimental design?

- Answer : this compound is a volatile liquid with limited water solubility (~135 mg/L at 25°C), as determined by the IUPAC-NIST Solubility Database . Its vapor pressure (0.6 mmHg at 20°C) and log Kow (3.4) are critical for designing environmental fate studies or partitioning experiments. Researchers should prioritize inert storage conditions (tightly sealed containers at 0–6°C) to prevent degradation .

Q. How is this compound synthesized, and what are its primary research applications?

- Answer : this compound is typically synthesized via chlorination of benzene under controlled conditions. It serves as a precursor for pesticides, pharmaceuticals, and dyes, necessitating purity validation (e.g., GC-MS or HPLC) to avoid byproduct interference . Its use as a chemical intermediate requires strict control of reaction stoichiometry and temperature to minimize isomer contamination (e.g., 1,2- or 1,4-dichlorobenzene) .

Q. What are the established toxicological profiles of this compound for risk assessment?

- Answer : Acute oral exposure in rats shows liver damage at ≥9 mg/kg/day, while intermediate exposure (15–364 days) has an MRL of 0.02 mg/kg/day . Chronic data are limited, but 90-day rodent studies report thyroid and pituitary lesions. IARC classifies it as Group 3 (not carcinogenic to humans), though mutagenicity in bacterial assays is absent .

Advanced Research Questions

Q. How do analytical challenges affect the reliability of this compound data in environmental samples?

- Answer : Method-specific deviations, such as matrix spikes (MSD) with recoveries as low as 48%, highlight variability in SVOC analyses . Researchers should employ isotope-dilution techniques (e.g., 1,2,3-trichlorobenzene-d3 as an internal standard) to improve accuracy . Contradictions in solubility data (e.g., temperature-dependent inconsistencies) require cross-validation using NIST reference methods .

Q. What mechanisms explain the differential toxicity of this compound compared to its isomers?

- Answer : In vitro studies in perfused rat livers reveal that this compound induces lipid peroxidation at lower thresholds than 1,2-dichlorobenzene, likely due to its meta-substitution pattern altering electron distribution and metabolic pathways (e.g., cytochrome P450 activation) . Comparative genomic analyses of degrading bacteria (e.g., Pseudomonas nitroreducens J5-1) further highlight isomer-specific enzyme affinities .

Q. What gaps exist in understanding the environmental fate of this compound?

- Answer : While its aquatic toxicity is well-characterized (EPA deems no further testing required), bioaccumulation potential remains unstudied . Researchers should prioritize sediment-water partitioning studies using radiolabeled isotopes and assess biodegradation kinetics under anoxic conditions .

Q. How can conflicting data on this compound’s carcinogenicity be resolved?

- Answer : Discrepancies arise from limited chronic exposure data. Advanced models (e.g., QSAR or organ-on-chip systems) could simulate long-term effects on endocrine pathways, given its thyroidotoxicity in rodents . Meta-analyses of occupational exposure datasets, filtered via ProQuest strategies (e.g., N=44 refined searches), may clarify epidemiological trends .

Q. Methodological Guidance

Q. What strategies optimize literature retrieval for this compound research?

- Answer : Use ProQuest with Boolean terms: (this compound OR C6H4Cl2) AND (toxicity OR synthesis), filtered to peer-reviewed journals, government reports, and theses (N=44 relevant studies) . Exclude unreliable sources (e.g., BenchChem) and prioritize EPA risk evaluations .

Q. How should researchers design ecotoxicology studies for this compound?

- Answer : Standardize test organisms (e.g., Daphnia magna for acute toxicity) and include isomer controls to isolate meta-substitution effects. For bioaccumulation assays, use OECD 305 guidelines with lipid-normalized measurements .

Q. What advanced techniques validate this compound degradation pathways?

- Answer : Fourier transform infrared (FTIR) spectroscopy tracks intermediate metabolites, while stable isotope probing (SIP) with ¹³C-labeled compounds identifies microbial degraders . Pair these with LC-QTOF-MS for non-targeted analysis of transformation products .

Properties

IUPAC Name |

1,3-dichlorobenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4Cl2/c7-5-2-1-3-6(8)4-5/h1-4H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZPQOPVIELGIULI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4Cl2 | |

| Record name | M-DICHLOROBENZENE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/8514 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 1,3-DICHLOROBENZENE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1095 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID6022056 | |

| Record name | 1,3-Dichlorobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6022056 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

147.00 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

M-dichlorobenzene is a colorless liquid. Sinks in water. (USCG, 1999), Colorless liquid; [Hawley], COLOURLESS LIQUID. | |

| Record name | M-DICHLOROBENZENE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/8514 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | m-Dichlorobenzene | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/2793 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | 1,3-DICHLOROBENZENE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1095 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Boiling Point |

343 °F at 760 mmHg (NTP, 1992), 173 °C | |

| Record name | M-DICHLOROBENZENE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/8514 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 1,3-DICHLOROBENZENE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/522 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | 1,3-DICHLOROBENZENE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1095 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Flash Point |

146 °F (NTP, 1992), 63 °C | |

| Record name | M-DICHLOROBENZENE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/8514 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | m-Dichlorobenzene | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/2793 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | 1,3-DICHLOROBENZENE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1095 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Solubility |

less than 1 mg/mL at 70 °F (NTP, 1992), Sol in ethanol, ether; very soluble in acetone, In water, 125 mg/L at 25 °C, Solubility in water: none | |

| Record name | M-DICHLOROBENZENE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/8514 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 1,3-DICHLOROBENZENE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/522 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | 1,3-DICHLOROBENZENE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1095 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Density |

1.2884 at 68 °F (USCG, 1999) - Denser than water; will sink, 1.2884 at 20 °C/4 °C, Relative density (water = 1): 1.288 | |

| Record name | M-DICHLOROBENZENE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/8514 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 1,3-DICHLOROBENZENE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/522 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | 1,3-DICHLOROBENZENE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1095 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Vapor Density |

5.08 (NTP, 1992) - Heavier than air; will sink (Relative to Air), Relative vapor density (air = 1): 5.1 | |

| Record name | M-DICHLOROBENZENE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/8514 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 1,3-DICHLOROBENZENE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1095 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Vapor Pressure |

1 mmHg at 53.8 °F ; 5 mmHg at 102 °F; 40 mmHg at 180 °F (NTP, 1992), 2.15 [mmHg], 2.15 mm Hg at 25 °C, Vapor pressure, kPa at 25 °C: 0.286 | |

| Record name | M-DICHLOROBENZENE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/8514 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | m-Dichlorobenzene | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/2793 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | 1,3-DICHLOROBENZENE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/522 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | 1,3-DICHLOROBENZENE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1095 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Color/Form |

Colorless liquid | |

CAS No. |

541-73-1; 25321-22-6(mixedisomers), 541-73-1, 63697-17-6 | |

| Record name | M-DICHLOROBENZENE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/8514 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 1,3-Dichlorobenzene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=541-73-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,3-Dichlorobenzene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000541731 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzene, 1,3-dichloro-, radical ion(1-) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0063697176 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,3-DICHLOROBENZENE | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=8754 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Benzene, 1,3-dichloro- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1,3-Dichlorobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6022056 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,3-dichlorobenzene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.007.994 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | M-DICHLOROBENZENE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/75W0WNE5FP | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 1,3-DICHLOROBENZENE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/522 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | 1,3-DICHLOROBENZENE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1095 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Melting Point |

-12.6 °F (NTP, 1992), -24.8 °C | |

| Record name | M-DICHLOROBENZENE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/8514 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 1,3-DICHLOROBENZENE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/522 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | 1,3-DICHLOROBENZENE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1095 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.